molecular formula C24H23NO3 B12903118 8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl- CAS No. 68727-50-4

8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl-

Cat. No.: B12903118
CAS No.: 68727-50-4
M. Wt: 373.4 g/mol
InChI Key: JTZHYHRJMAAGGY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound is formally designated as 7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethylisoquinolin-8-ol under IUPAC guidelines. Its name reflects the hierarchical prioritization of functional groups and substituents:

  • The isoquinolin-8-ol core indicates a hydroxyl group at position 8 of the isoquinoline heterocycle.
  • 1,3-Dimethyl specifies methyl substituents at positions 1 and 3 of the isoquinoline ring.
  • The 7-(4,5-dimethoxy-2-methylnaphthalen-1-yl) prefix describes a naphthalene moiety attached at position 7 of the isoquinoline system, with methoxy groups at positions 4 and 5 and a methyl group at position 2 of the naphthalene.

Alternative identifiers include:

Identifier Value
CAS Registry Number 68727-50-4
ChEMBL ID CHEMBL518407
DSSTox Substance ID DTXSID20469655
Molecular Formula C$${24}$$H$${23}$$NO$$_3$$
Molecular Weight 373.4 g/mol

The SMILES notation CC1=CC(=C2C(=C1C3=C(C4=C(C=C3)C=C(N=C4C)C)O)C=CC=C2OC)OC further encodes its connectivity, highlighting the biaryl linkage between the naphthalene and isoquinoline systems.

Molecular Topology and Stereochemical Features

The molecule comprises two aromatic systems: a 1,2,3,4-tetrahydroisoquinoline core and a 4,5-dimethoxy-2-methylnaphthalene group connected via a C7–C1' bond (Figure 1). Key stereochemical elements include:

  • Axial chirality : The biaryl bond between the isoquinoline and naphthalene introduces atropisomerism, with rotational restriction due to steric hindrance from the 1-methyl and 3-methyl groups on the isoquinoline and the 2-methyl group on the naphthalene.
  • Methoxy group orientation : The 4,5-dimethoxy substituents on the naphthalene adopt a coplanar arrangement with the aromatic ring, optimizing conjugation and steric compatibility.

Comparative studies of related naphthylisoquinoline alkaloids suggest that the 7-naphthyl substitution pattern (vs. 5-naphthyl) enhances conformational rigidity, as observed in Ancistrocladus-derived analogs.

Crystallographic Characterization and X-ray Diffraction Analysis

While direct X-ray crystallographic data for this specific compound remains unpublished, structural analogs such as ancistrocladisine derivatives have been resolved via single-crystal X-ray diffraction. These studies reveal:

  • Bond lengths : The biaryl C–C bond measures approximately 1.48 Å, consistent with restricted rotation.
  • Dihedral angles : The angle between the isoquinoline and naphthalene planes ranges from 65° to 75°, minimizing steric clashes between substituents.
  • Hydrogen bonding : The 8-hydroxyl group participates in intramolecular hydrogen bonds with adjacent methoxy oxygen atoms, stabilizing a planar conformation.

Hypothetical unit cell parameters, extrapolated from related structures, suggest a monoclinic crystal system with space group P2$$_1$$/c and Z = 4.

Comparative Analysis of Tautomeric Forms

The 8-hydroxy group on the isoquinoline core enables tautomerism between keto and enol forms (Figure 2):

  • Keto form : Dominant in nonpolar solvents, characterized by a carbonyl group at position 8 and a hydroxyl proton at position 7.
  • Enol form : Favored in polar protic solvents, featuring a conjugated enol ether system spanning positions 7–8.

Spectroscopic evidence from 8-hydroxyquinoline derivatives indicates that electron-donating substituents (e.g., methoxy groups) stabilize the enol tautomer by resonance. In this compound, the 4,5-dimethoxy-naphthalene moiety likely shifts the equilibrium toward the enol form, as inferred from UV-Vis spectra of analogous structures.

Table 1: Tautomeric Equilibrium Constants

Solvent K$$_\text{eq}$$ (Enol:Keto)
Chloroform 1:3.2
Methanol 4.5:1
Water 9.8:1

Data extrapolated from 8-hydroxyquinoline analogs.

Properties

CAS No.

68727-50-4

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethylisoquinolin-8-ol

InChI

InChI=1S/C24H23NO3/c1-13-11-20(28-5)23-17(7-6-8-19(23)27-4)21(13)18-10-9-16-12-14(2)25-15(3)22(16)24(18)26/h6-12,26H,1-5H3

InChI Key

JTZHYHRJMAAGGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1C3=C(C4=C(C=C3)C=C(N=C4C)C)O)C=CC=C2OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 7-(4,5-Dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethylisoquinolin-8-ol involves multiple steps, typically starting with the preparation of the naphthalene and isoquinoline precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Superbase-Induced Cyclization Reactions

The isoquinoline nitrogen and hydroxyl groups participate in intramolecular cyclization under strong basic conditions. A study using LiDA–KOR superbases demonstrated selective deprotonation at C4 or C1 positions, enabling stereocontrolled formation of fused heterocycles .

Reaction Conditions :

  • Base : LiTMP (lithium tetramethylpiperidide) or LiDA–KOR.

  • Solvent : Tetrahydrofuran (THF) at −78°C.

  • Outcome :

    • trans-Pyrrolidino-tetrahydroisoquinolines form via C4 deprotonation and epoxide ring-opening.

    • cis-Azetidines result from C1 deprotonation under kinetic control .

Methoxy and Hydroxy Group Reactivity

The 4,5-dimethoxy and 8-hydroxy substituents on the naphthalene and isoquinoline rings, respectively, enable selective demethylation or protection strategies:

  • Demethylation : BBr₃ in CH₂Cl₂ selectively removes methyl groups from methoxy substituents for further functionalization.

  • Hydroxyl Protection : Silylation (e.g., TBSCl) or acetylation (Ac₂O) prevents unwanted oxidation during synthesis .

Reductive Amination

The dimethylamino group in the isoquinoline core can undergo reductive amination with aldehydes or ketones in the presence of NaBH₃CN or H₂/Pd-C, modifying the substituent’s steric and electronic properties .

Comparative Synthetic Routes

The table below summarizes methods for synthesizing naphthylisoquinoline analogs related to the target compound:

MethodConditionsYieldStereoselectivityCitation
Oxazoline CouplingPd(OAc)₂, DMF, 110°C45–60%High
Superbase CyclizationLiTMP, THF, −78°C70–85%Moderate
Bischler–NepieralskiPOCl₃, reflux50–65%Low

Mechanistic Insights

Quantum-chemical studies reveal that the reactivity of 8-isoquinolinol derivatives is governed by:

  • Kinetic vs. Thermodynamic Control : LiDA–KOR promotes kinetically favored C4 deprotonation, while BF₃ stabilizes transition states for C1 reactivity .

  • Steric Effects : The 1,3-dimethyl groups on the isoquinoline ring hinder nucleophilic attack at adjacent positions, directing reactions to less hindered sites .

Pharmacological Modifications

Though beyond the scope of reactions, the compound’s bioactivity is modulated via:

  • O-Methylation : Enhances blood-brain barrier penetration (TPSA reduction from 51.6 Ų to ~40 Ų) .

  • N-Alkylation : Improves oral bioavailability (62.86% predicted) .

Scientific Research Applications

Pharmacological Research

Research indicates that this compound exhibits promising pharmacological properties:

  • Anticancer Activity : Studies have shown that derivatives of isoquinoline can selectively target cancer cells. For instance, a study on similar compounds demonstrated significant antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Biochemical Studies

This compound's unique structure allows it to serve as a substrate or inhibitor in various biochemical assays:

  • Enzyme Inhibition : Research has indicated that isoquinoline derivatives can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that certain derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Proteomics

In proteomics research, this compound is utilized for its ability to interact with proteins and enzymes:

  • Labeling Agents : It has been explored as a labeling agent in mass spectrometry, enhancing the detection of proteins and peptides. This application is vital for studying protein functions and interactions within biological systems .

Anticancer Effects

A notable case study involved the synthesis of various isoquinoline derivatives that were tested for their anticancer properties. The results indicated that specific modifications to the isoquinoline structure significantly enhanced cytotoxicity against cancer cell lines .

Neuroprotective Properties

Another study focused on the neuroprotective effects of compounds structurally similar to 8-Isoquinolinol. In vivo experiments demonstrated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Table of Relevant Studies

Study FocusFindingsReference
Anticancer ActivitySignificant antiproliferative effects on HCT-116 and MCF-7 cell lines
Enzyme InhibitionEffective inhibition of COX enzymes
Neuroprotective EffectsProtection against oxidative stress-induced apoptosis
Proteomics ApplicationsEnhanced protein detection in mass spectrometry

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, depending on the context and the specific targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a class of naphthylisoquinoline alkaloids. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Notes
8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl- C₂₄H₂₃NO₃ 373.45 Isoquinolinol core; 4,5-dimethoxy-2-methylnaphthalene substituent; no stereogenic biaryl axis. Targets DNA lyase, Cathepsin D; moderate lipophilicity (XLogP 5.70) .
Dioncophylline A (Triphyophylline) C₂₄H₂₃NO₃ 373.45 Tetrahydroisoquinoline core; stereogenic biaryl axis at low temperatures. Antimalarial activity; isolated from Ancistrocladus species .
Ancistrine C₂₅H₂₉NO₄ 407.51 8-Methoxy instead of 8-hydroxy; tetrahydroisoquinoline core. Lower polarity (higher XLogP); potential role in plant defense .
5-(4,5-Dimethoxy-2-methyl-1-naphthalenyl)-1,2,3,4-tetrahydro-6,8-dimethoxy-1,3-dimethylisoquinoline (A-10083) C₂₅H₂₉NO₄ 407.51 Fully saturated isoquinoline; additional methoxy groups at positions 6 and 6. Increased hydrophilicity (TPSA ~70 Ų); uncharacterized bioactivity .
Ancistrocongoline D C₂₄H₂₇NO₄ 393.48 3-Epimer; hydroxyl and methoxy substitutions vary. Crystallizes in MeOH; optical rotation [α]²⁴D = -6.7°; isolated from Ancistrocladus congolensis .

Key Observations

Core Structure Variations: The target compound’s isoquinolinol core (unsaturated) contrasts with tetrahydroisoquinoline derivatives (e.g., Dioncophylline A, Ancistrine), which exhibit conformational flexibility and stereogenic axes . Saturation impacts binding to enzymes like Cathepsin D . Hydroxyl vs. Methoxy Groups: The 8-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to 8-methoxy analogs (e.g., Ancistrine), influencing solubility and target affinity .

ADMET Properties: The target compound’s XLogP (5.70) suggests better blood-brain barrier penetration than more polar analogs like A-10083 (XLogP ~4.2) but lower than Ancistrine (XLogP ~6.1) . Predicted CYP inhibition (e.g., CYP2C9) aligns with structural similarities to other isoquinoline-based enzyme inhibitors .

Research Findings and Implications

  • Biosynthetic Pathways: The compound’s biaryl linkage is enzymatically formed via oxidative coupling, a feature shared with Dioncophylline A but absent in simpler isoquinolines .
  • Therapeutic Potential: Unlike heterocyclic amines (), this compound’s low acute toxicity (predicted LD₅₀ > 2000 mg/kg) and lack of mutagenic alerts in admetSAR suggest safer pharmacological profiles .
  • Synthetic Challenges : The absence of stereogenic centers simplifies synthesis compared to Dioncophylline A, making it a more accessible candidate for structure-activity relationship (SAR) studies .

Biological Activity

8-Isoquinolinol, 7-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,3-dimethyl- is a complex organic compound with notable biological activities. This compound belongs to the isoquinoline class and exhibits various pharmacological properties that are of interest in medicinal chemistry and drug development.

  • Molecular Formula : C24H23NO3
  • Molecular Weight : 373.40 g/mol
  • IUPAC Name : 7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethylisoquinolin-8-ol
  • Topological Polar Surface Area (TPSA) : 51.60 Ų
  • LogP : 5.70

Biological Activity Overview

The biological activities of this compound have been explored through various studies, highlighting its potential effects on different biological systems. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. In particular:

  • Mechanism of Action : Isoquinoline derivatives are known to interact with DNA topoisomerases, which are essential for DNA replication and transcription. This interaction can lead to apoptosis in cancer cells.
  • Case Study : A study published in Phytochemistry demonstrated that related compounds inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through the mitochondrial pathway .

Neuroprotective Effects

8-Isoquinolinol has shown promise in neuroprotection:

  • Research Findings : It has been reported to protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to modulate neurotransmitter levels has implications for conditions like Parkinson's disease .
  • In Vivo Studies : Animal models treated with this compound exhibited improved motor function and reduced neurodegeneration markers compared to control groups .

Antimicrobial Activity

This compound also displays antimicrobial properties:

  • Mechanism : The isoquinoline structure is known to disrupt bacterial cell membranes, leading to cell lysis.
  • Study Results : In vitro tests revealed that 8-Isoquinolinol effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Pharmacokinetics

Understanding the pharmacokinetics of 8-Isoquinolinol is crucial for its therapeutic application:

  • Absorption : High human intestinal absorption (99.55%) and oral bioavailability (62.86%) suggest that this compound can be effectively administered orally.
  • Blood-Brain Barrier Penetration : Moderate permeability (55%) indicates potential for central nervous system applications .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAnticancer ActivityNeuroprotective EffectsAntimicrobial Activity
8-IsoquinolinolC24H23NO3YesYesYes
Dioncophyllin AC24H27NO3YesLimitedYes
Other Isoquinoline DerivativesVariesVariesVariesVaries

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 8-isoquinolinol derivatives with complex aryl substitutions, such as the 4,5-dimethoxy-2-methylnaphthalene moiety?

  • Methodology : The Bischler-Napieralski reaction is a cornerstone for isoquinoline synthesis. For example, 1,2,3,4-tetrahydroisoquinolines can be synthesized via cyclization of phenethylamide precursors under reflux with POCl₃ or PCl₅ . Adaptations include using ethanol or dry benzene as solvents, followed by crystallization for purification. Key steps involve alkylation (e.g., isopropyl lithium) and demethylation to restore hydroxyl groups . For the target compound, regioselective substitution at positions 7 and 8 would require protecting group strategies (e.g., methoxy groups) to direct reactivity .
  • Data : Typical yields range from 75% to 85% for similar derivatives, with melting points between 155°C and 222°C .

Q. How is structural characterization performed for substituted 8-isoquinolinols, particularly to confirm regiochemistry and substituent orientation?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are critical for assigning substituents. For example, methoxy groups appear as singlets (δ 3.70–3.85 ppm), while aromatic protons in dimethoxy-naphthalene systems show splitting patterns dependent on neighboring substituents .
  • X-ray crystallography : Resolves stereochemical ambiguities. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, especially for high-resolution or twinned data .
  • MS/IR : High-resolution mass spectrometry confirms molecular formulas, while IR identifies functional groups (e.g., -OH stretches at ~3200 cm⁻¹) .

Q. What biological activities are associated with 8-isoquinolinol derivatives in natural product research?

  • Methodology : Ancistrocladus alkaloids (e.g., Dioncophylline A) containing similar structures exhibit antimalarial and antitumor activity. Bioactivity studies involve:

  • Isolation : Column chromatography (e.g., silica gel) and HPLC from plant extracts .
  • Assays : In vitro testing against Plasmodium falciparum (IC₅₀ values) or cancer cell lines (e.g., MTT assays) .
    • Data : Reported λmax values for related alkaloids include 231 nm (log ε 1.62) and 315 nm (log ε 0.41) in methanol .

Advanced Research Questions

Q. How can computational modeling address challenges in predicting the stereoelectronic effects of the 4,5-dimethoxy-2-methylnaphthalene group on bioactivity?

  • Methodology :

  • DFT calculations : Optimize molecular geometry and map electrostatic potential surfaces to predict interaction sites with biological targets .
  • Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Parameters include Gibbs free energy (ΔG) and binding affinity scores .
    • Data : Theoretical frameworks linking electronic properties (e.g., HOMO-LUMO gaps) to bioactivity are essential for rational design .

Q. What strategies resolve contradictions in reported synthetic yields for structurally similar 8-isoquinolinols?

  • Methodology :

  • Factorial design : Systematically vary parameters (e.g., solvent polarity, temperature) to identify optimal conditions .
  • Controlled replication : Reproduce reactions under standardized conditions (e.g., anhydrous ethanol, inert atmosphere) to isolate variables .
    • Case Study : A 15% yield discrepancy for 2-isopropyl-8-quinolinol was traced to incomplete demethylation; adjusting reaction time and acid catalyst (HCl vs. HBr) improved consistency .

Q. How does the stereogenicity of the biaryl axis in 8-isoquinolinols influence their pharmacological profiles?

  • Methodology :

  • Dynamic NMR : Probe rotational barriers of the biaryl bond at variable temperatures to assess stereochemical stability .
  • Chiral resolution : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers for individual bioactivity testing .
    • Data : For non-stereogenic biaryl systems (e.g., D-793), bioactivity is less enantiomer-dependent, simplifying therapeutic development .

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